molecular formula C11H12O3 B1316663 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid CAS No. 123656-34-8

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid

Cat. No.: B1316663
CAS No.: 123656-34-8
M. Wt: 192.21 g/mol
InChI Key: FDPMZTWJZIRHMU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid is a chemical compound . It has an empirical formula of C11H12O3 . This compound is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .


Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, has been a subject of research . Various strategies have been developed, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)c1ccc2OCCc2c1 . Its molecular weight is 192.21 .


Chemical Reactions Analysis

Benzofuran derivatives, including this compound, have been used in various chemical reactions . For example, they have been used in the Suzuki-Miyaura cross-coupling reactions to prepare halogenated nucleosides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 192.21 and its solid form .

Scientific Research Applications

Chemical Reactions and Regioselectivity

Research by Hosokawa, Yamashita, Murahashi, and Sonoda (1976) on the regioselectivity of palladium(II)-induced intramolecular cyclization reveals the formation of various compounds, including 2,2-dimethyl-2,3-dihydrobenzofuran derivatives. The reaction's selectivity is influenced by the presence of sodium salts of carboxylic acids with different substituents (Hosokawa et al., 1976).

Insecticide Efficacy and Selective Toxicity

Fahmy, Chiu, and Fukuto (1974) highlight the selective toxicity of N-substituted biscarbamoyl sulfides, including 2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid derivatives. These compounds demonstrate high effectiveness as insecticides with minimal mammalian toxicity (Fahmy et al., 1974).

Plant Growth Promotion and Inhibition of Enzymatic Degradation

Lee (1977) discusses how metabolites of the carbamate insecticide carbofuran, including 2,2-dimethyl-2,3-dihydrobenzofuran derivatives, stimulate plant growth. These metabolites also inhibit the enzymatic degradation of indole-3-acetic acid, suggesting their potential agricultural applications (Lee, 1977).

Pharmaceutical Synthesis and Biological Evaluation

Cheng et al. (2015) describe the design and synthesis of a compound incorporating a 2,2-dimethyl-2,3-dihydrobenzofuran scaffold. This compound, designed as a selective serotonin 2C agonist, demonstrates the pharmaceutical applications of 2,2-dimethyl-2,3-dihydrobenzofuran derivatives in developing novel drugs (Cheng et al., 2015).

Potential as Uricosuric Diuretic

Yonetani et al. (1987) explore the potential of this compound derivatives as new uricosuric diuretic agents. These compounds show promise in both rat and chimpanzee models, highlighting their potential in medical treatments (Yonetani et al., 1987).

Influence in Polymer Science

Wilsens et al. (2014) address the synthesis of novel poly(ester amide)s containing 2,5-furandicarboxylic acid derivatives. Their research into the properties of these compounds, including 2,2-dimethyl-2,3-dihydrobenzofuran variants, contributes to advancements in polymer science (Wilsens et al., 2014).

Future Directions

Benzofuran compounds, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new therapeutic agents and improving the synthesis methods of these compounds .

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit significant activity against enzymes such as α-glucosidase and aldose reductase . These interactions are crucial as they can inhibit or activate specific biochemical pathways, leading to various therapeutic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, benzofuran derivatives have been demonstrated to inhibit topoisomerase I and farnesyl transferase . These interactions can result in changes in gene expression and cellular responses, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are crucial for understanding its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-tumor activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the therapeutic window and ensuring the compound’s safety in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-8-5-7(10(12)13)3-4-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPMZTWJZIRHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123656-34-8
Record name 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

An aqueous solution (10 mL) of sodium hydroxide (0.78 g, 0.0195 mol) is added to an ethanolic solution (30 mL) of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid ethyl ester (3.9 g, 0.018 mol). The reaction mixture is heated at 75° C. for four and an half hours. Ethanol is removed under reduced pressure. Demineralized water is added to the residue and pH is brought to ˜3 with 1 N HCl. Solid thus obtained is filtered, washed with demineralized water and dried under reduced pressure to give 2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid ethyl ester
Quantity
30 mL
Type
reactant
Reaction Step One

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